molecular formula C17H18O3 B1638094 Daphneolone CAS No. 54835-64-2

Daphneolone

Cat. No.: B1638094
CAS No.: 54835-64-2
M. Wt: 270.32 g/mol
InChI Key: NNPDNNXUSPXBRO-UHFFFAOYSA-N
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Description

Daphneolone is a naturally occurring compound found in the plant species Stellera chamaejasme L. It is known for its diverse biological activities, including insecticidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Daphneolone can be synthesized using various synthetic routes. One common method involves the condensation of benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form the chalcone structure. The reaction typically takes place under reflux conditions and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the synthesis. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Daphneolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, dihydrochalcones, and various substituted chalcones, depending on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: Daphneolone serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: It exhibits significant biological activities, including insecticidal, antimicrobial, and anticancer properties.

    Medicine: this compound and its derivatives are being explored for their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: This compound is used in the development of pesticides and other agrochemical products

Comparison with Similar Compounds

Daphneolone can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of biological activities and its potential for use in various scientific and industrial applications.

Properties

IUPAC Name

3-hydroxy-1-(4-hydroxyphenyl)-5-phenylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c18-15-10-7-14(8-11-15)17(20)12-16(19)9-6-13-4-2-1-3-5-13/h1-5,7-8,10-11,16,18-19H,6,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPDNNXUSPXBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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